2,4-Bis(4-chlorophenoxy)butanoic acid
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Overview
Description
2,4-Bis(4-chlorophenoxy)butanoic acid is an organic compound with the molecular formula C16H14Cl2O4 It is a derivative of butanoic acid, where two 4-chlorophenoxy groups are attached to the second and fourth carbon atoms of the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-chlorophenoxy)butanoic acid typically involves the reaction of 4-chlorophenol with butanoic acid derivatives under specific conditions. One common method is the esterification of 4-chlorophenol with butanoic acid, followed by chlorination to introduce the chlorine atoms at the desired positions. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification and chlorination processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. Industrial production also emphasizes the optimization of reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(4-chlorophenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used to replace chlorine atoms.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Compounds with different functional groups replacing chlorine.
Scientific Research Applications
2,4-Bis(4-chlorophenoxy)butanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Bis(4-chlorophenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by inhibiting certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenoxy)butanoic acid
- 4-(2-Chlorophenoxy)butanoic acid
- Bis(4-chlorophenoxy)acetic acid
Uniqueness
2,4-Bis(4-chlorophenoxy)butanoic acid is unique due to the presence of two 4-chlorophenoxy groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
CAS No. |
130401-92-2 |
---|---|
Molecular Formula |
C16H14Cl2O4 |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
2,4-bis(4-chlorophenoxy)butanoic acid |
InChI |
InChI=1S/C16H14Cl2O4/c17-11-1-5-13(6-2-11)21-10-9-15(16(19)20)22-14-7-3-12(18)4-8-14/h1-8,15H,9-10H2,(H,19,20) |
InChI Key |
ZJFQZGORXLAJDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCC(C(=O)O)OC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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